molecular formula C8H12F3NO3 B2484014 (2S)-2-methylpiperidin-4-one; trifluoroacetic acid CAS No. 374919-87-6

(2S)-2-methylpiperidin-4-one; trifluoroacetic acid

Cat. No.: B2484014
CAS No.: 374919-87-6
M. Wt: 227.183
InChI Key: QGYSTDMFHTYSAV-UHFFFAOYSA-N
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Description

(2S)-2-methylpiperidin-4-one; trifluoroacetic acid: is a compound that combines the properties of both (2S)-2-methylpiperidin-4-one and trifluoroacetic acid. (2S)-2-methylpiperidin-4-one is a piperidine derivative, while trifluoroacetic acid is a strong organic acid with the chemical formula CF₃COOH. This combination is often used in various chemical reactions and processes due to the unique properties of each component.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trifluoroacetic acid can undergo oxidation reactions, often in the presence of strong oxidizing agents.

    Reduction: (2S)-2-methylpiperidin-4-one can be reduced to its corresponding alcohol using reducing agents.

    Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of trifluoroacetic acid can produce trifluoromethyl ketones, while reduction of (2S)-2-methylpiperidin-4-one can yield the corresponding alcohol.

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

  • Trifluoroacetic acid targets various functional groups in organic molecules, facilitating reactions such as esterification, hydrolysis, and rearrangements.

Comparison with Similar Compounds

    Acetic acid: Similar in structure but lacks the fluorine atoms, making it a weaker acid compared to trifluoroacetic acid.

    Trichloroacetic acid: Contains chlorine atoms instead of fluorine, also a strong acid but with different reactivity and environmental impact.

    Perfluorooctanoic acid: Another perfluorinated acid with a longer carbon chain, used in different industrial applications.

Uniqueness:

Properties

IUPAC Name

2-methylpiperidin-4-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2HF3O2/c1-5-4-6(8)2-3-7-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYSTDMFHTYSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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